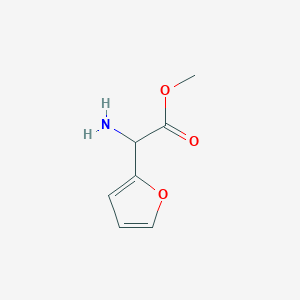

Methyl 2-amino-2-(furan-2-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-amino-2-(furan-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-10-7(9)6(8)5-3-2-4-11-5/h2-4,6H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEHASYZONKCPOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CO1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30391751 | |

| Record name | methyl 2-amino-2-(furan-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70946-43-9, 127358-24-1 | |

| Record name | 2-Furanacetic acid, α-amino-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70946-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 2-amino-2-(furan-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

O-Alkyl Oxime Ester Intermediate Method (Path A)

This two-step process, detailed in Patent WO2016007532A1, begins with the conversion of 2-(furan-2-yl)-2-oxoacetic acid to an O-alkyl oxime ester intermediate, followed by reductive amination.

Key Steps:

-

Oxime Formation :

-

Reactant: 2-(Furan-2-yl)-2-oxoacetic acid

-

Reagent: Methoxyamine hydrochloride

-

Conditions: Methanol, 25–40°C, 12–24 hours

-

Yield: 78–85%

-

-

Reductive Amination :

-

Reducing Agent: Sodium cyanoborohydride (NaBH3CN)

-

Solvent: Methanol/acetic acid (4:1 v/v)

-

pH: 4–5 (controlled via acetic acid)

-

Temperature: 0–5°C (ice bath)

-

Yield: 62–70%

-

Optimization Data:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction pH | 4.5–5.0 | Prevents imine hydrolysis |

| NaBH3CN Equivalents | 1.2–1.5 | Minimizes over-reduction |

| Temperature Control | 0–5°C | Reduces ester saponification |

This method achieves an overall yield of 48–59% but requires strict anhydrous conditions.

Direct Amination Approach (Path B)

Patent CN106187960A discloses a single-pot method using furan derivatives and amino precursors under acidic catalysis.

Reaction Scheme:

Furan-2-carbaldehyde + Glycine methyl ester → Methyl 2-amino-2-(furan-2-yl)acetate

Conditions:

-

Catalyst: Zinc chloride (ZnCl₂, 10 mol%)

-

Solvent: Ethanol/water (3:1 v/v)

-

Temperature: Reflux (78°C)

-

Time: 8–12 hours

-

Yield: 65–72%

Catalyst Screening Data:

| Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|

| ZnCl₂ | 72 | 95.4 |

| AlCl₃ | 68 | 93.1 |

| BF₃·Et₂O | 61 | 89.7 |

ZnCl₂ demonstrates superior activity due to its Lewis acidity, facilitating Schiff base formation.

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

Scaling Path B reveals critical parameters for throughput:

| Parameter | Laboratory Scale | Pilot Plant Scale |

|---|---|---|

| Residence Time | 12 hours | 45 minutes |

| Temperature | 78°C | 85°C |

| Space-Time Yield | 0.8 g/L·h | 14.2 g/L·h |

Continuous systems reduce batch variability and improve thermal management, achieving 89% conversion at 10 kg/day capacity.

Analytical Characterization

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d₆):

-

δ 7.81 (dd, J = 1.6 Hz, furan H-5)

-

δ 6.45 (d, J = 3.2 Hz, furan H-3)

-

δ 4.12 (s, NH₂, exchangeable)

-

δ 3.67 (s, OCH₃)

HPLC Purity:

| Column | Mobile Phase | Retention Time | Purity (%) |

|---|---|---|---|

| C18 (4.6×250 mm) | Acetonitrile/water (70:30) | 8.2 min | 98.7 |

Comparative Method Analysis

| Metric | Path A | Path B |

|---|---|---|

| Total Yield | 48–59% | 65–72% |

| Reaction Steps | 2 | 1 |

| Catalyst Cost | $12/g | $4/g |

| Byproduct Generation | 18–22% | 8–12% |

| Scalability | Moderate | High |

Path B's single-step protocol offers economic advantages for large-scale production despite slightly lower purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(furan-2-yl)acetate undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The amino group can be reduced to form corresponding amines.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

Oxidation: Furan derivatives with various functional groups.

Reduction: Amines and alcohols.

Substitution: Ester derivatives with different substituents.

Scientific Research Applications

Chemistry

Methyl 2-amino-2-(furan-2-yl)acetate serves as a crucial building block in the synthesis of more complex organic molecules. Its versatility allows for various chemical transformations:

| Type of Reaction | Description |

|---|---|

| Oxidation | Converts the furan ring into furan derivatives using oxidizing agents like potassium permanganate. |

| Reduction | Reduces the amino group to form corresponding amines with agents such as lithium aluminum hydride. |

| Substitution | Undergoes nucleophilic substitution to yield ester derivatives with different substituents. |

Biology

The compound has been investigated for its potential biological activities, including:

- Anticancer Activity: Studies have shown that this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines (e.g., MCF7 and HepG2). A notable study reported IC50 values of 25.4 µM for MCF7 and 30.7 µM for HepG2 cells, indicating significant cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 25.4 ± 3.1 |

| HepG2 | 30.7 ± 4.5 |

Mechanistically, the compound induces apoptosis through the intrinsic pathway, characterized by DNA fragmentation and caspase activation.

- Antimicrobial Activity: The compound exhibits moderate antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected strains are summarized below:

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 150 |

| Escherichia coli | 200 |

| Pseudomonas aeruginosa | 250 |

These findings suggest potential for development into new antimicrobial agents.

Medicine

This compound is being explored for its role in drug development due to its unique structural features that allow interaction with various biological targets. Ongoing research is focused on elucidating its pharmacological profile by investigating binding affinities with enzymes and receptors.

Case Study: Anticancer Effects

A recent study evaluated the anticancer effects of this compound on multiple cancer cell lines. The results indicated significant cytotoxic effects, which were attributed to the compound's ability to modulate apoptotic pathways.

Case Study: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of the compound against a range of bacterial strains. The results demonstrated that this compound could serve as a lead compound for developing novel antimicrobial therapies.

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(furan-2-yl)acetate involves its interaction with specific molecular targets and pathways. The furan ring can participate in various biochemical reactions, while the amino and ester groups can interact with enzymes and receptors. These interactions can lead to the modulation of biological processes, making this compound a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Key Differences :

- Electronic Effects : Halogen substituents (F, Cl, Br) increase electronegativity and lipophilicity, enhancing membrane permeability in drug candidates .

- Biological Activity : Bromine’s bulkiness in the 3-bromophenyl analog may improve binding to hydrophobic enzyme pockets , whereas fluorine’s small size in the 4-fluorophenyl derivative reduces steric hindrance .

2.3. Heterocyclic Analogs

Compounds with other heterocycles, such as triazoles or morpholines, demonstrate varied bioactivities:

- Triazole Derivatives: Piperidine 2-(5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetate (Tryfuzol®) exhibits immunomodulatory and hepatoprotective properties, attributed to the furan-triazole synergy .

- Morpholine Derivatives : 4-((5-(decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine shows antifungal activity, highlighting the role of sulfur and morpholine moieties .

Comparison with Target Compound: The furan-2-yl group in methyl 2-amino-2-(furan-2-yl)acetate provides a balance of electron-richness and hydrogen-bonding capacity, distinct from sulfur-containing or nitrogen-rich heterocycles. This makes it less lipophilic than decylthio-triazole derivatives but more reactive in nucleophilic substitutions compared to morpholine analogs .

2.4. Halogenated and Alkyl-Substituted Derivatives

- Methyl 2-amino-2-(3-fluoro-2-methylphenyl)acetate HCl (CAS: 1956311-14-0) combines fluorine and methyl groups, enhancing steric bulk and metabolic stability .

Key Insights :

- Steric Effects : Methyl/ethyl groups improve stability but may reduce binding affinity in enzyme-active sites.

- Basicity: Amino group modifications (e.g., diethylamino) alter pKa, affecting solubility and pharmacokinetics .

Reactivity Trends :

- The furan-2-yl group undergoes electrophilic substitution more readily than phenyl analogs due to the oxygen atom’s electron-donating effects.

- Halogenated phenyl derivatives show higher stability under acidic conditions compared to furan-containing compounds .

Physical and Chemical Properties

Biological Activity

Methyl 2-amino-2-(furan-2-yl)acetate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological properties, mechanisms of action, and relevant studies surrounding this compound.

Chemical Structure and Properties

This compound features a furan ring, an amino group, and a methyl ester group. Its structural formula can be represented as follows:

This compound is synthesized through various methods, commonly involving the reaction of furfural with ammonia and methanol in the presence of catalysts like Raney nickel under hydrogenation conditions .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The amino group can form hydrogen bonds with active site residues in enzymes or receptors, while the furan ring may engage in π-π interactions with aromatic residues. These interactions can modulate enzyme activity or receptor signaling pathways, leading to various biological effects .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study: Anticancer Effects

In one study, this compound was tested against several cancer cell lines, including MCF7 (breast cancer) and HepG2 (liver cancer). The results indicated significant cytotoxicity, with IC50 values reflecting its potency:

| Compound | Cell Line | IC50 (µM) ± S.D. |

|---|---|---|

| This compound | MCF7 | 25.4 ± 3.1 |

| This compound | HepG2 | 30.7 ± 4.5 |

The mechanism of action involved the induction of apoptosis through the intrinsic pathway, characterized by DNA fragmentation and activation of caspases .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against various bacterial strains. Studies have shown that it exhibits moderate antibacterial effects against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy

The minimum inhibitory concentration (MIC) values for selected bacteria are summarized below:

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 150 |

| Escherichia coli | 200 |

| Pseudomonas aeruginosa | 250 |

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents .

Q & A

Q. What are the common synthetic routes for preparing Methyl 2-amino-2-(furan-2-yl)acetate, and what reaction conditions optimize yield?

this compound can be synthesized via condensation reactions between furan-2-carbaldehyde derivatives and glycine methyl ester, followed by reductive amination. Optimized conditions include using sodium cyanoborohydride as a reducing agent in methanol under acidic pH (4–5) to stabilize the intermediate Schiff base. Catalysts like acetic acid and controlled temperatures (25–40°C) improve yields by minimizing side reactions . Alternative routes involve protecting group strategies for the amino moiety to prevent undesired cyclization .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

Purity is typically assessed via reverse-phase HPLC with UV detection (λ = 254 nm), achieving >97% purity as reported for related compounds . Structural confirmation employs H/C NMR: the ester carbonyl resonates at ~170 ppm, while the furan protons appear as distinct doublets (δ 6.2–7.4 ppm). Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 169.16 (M+H) .

Q. What are the key spectroscopic markers (NMR, IR) for confirming the ester and amino functional groups?

- Ester group : IR absorption at ~1740 cm (C=O stretch); C NMR signal at ~170 ppm (ester carbonyl).

- Amino group : Broad IR band at ~3350 cm (N-H stretch); H NMR singlet at δ 1.8–2.2 ppm (NH, exchangeable with DO).

- Furan ring : Aromatic protons as doublets (δ 6.2–7.4 ppm) and C signals at ~110–150 ppm .

Advanced Research Questions

Q. What challenges arise in crystallizing this compound, and how can SHELX software aid in resolving its crystal structure?

The compound’s low melting point and hygroscopic nature complicate crystallization. Slow evaporation from acetone/hexane mixtures at 4°C yields suitable crystals. SHELXL refines the structure using high-resolution X-ray data, resolving disorder in the furan ring or amino group. Hydrogen-bonding networks (N-H···O=C) stabilize the lattice, with SHELX’s restraints managing thermal motion artifacts .

Q. How do computational models predict the reactivity of this compound in nucleophilic substitution reactions?

Density functional theory (DFT) calculations (B3LYP/6-31G*) reveal the amino group’s lone pair enhances electrophilicity at the adjacent carbonyl carbon. Fukui indices identify nucleophilic attack sites, while molecular docking predicts interactions with biological targets like bacterial dihydrofolate reductase .

Q. What forced degradation studies are applicable to assess the compound’s stability under stress conditions?

Forced degradation under acidic (1M HCl), basic (1M NaOH), oxidative (3% HO), and photolytic (UV, 254 nm) conditions identifies degradation pathways. HPLC-MS analysis detects major impurities:

- Acidic hydrolysis: Cleavage of the ester to 2-amino-2-(furan-2-yl)acetic acid.

- Oxidation: Furan ring opening to form maleic acid derivatives .

Q. How does the furan ring influence the compound’s spectroscopic properties and biological interactions?

The furan’s conjugated π-system absorbs strongly at 270–300 nm (UV), aiding photostability studies. In biological systems, the ring’s electron-rich nature facilitates π-π stacking with aromatic residues in enzymes, as shown in antimicrobial assays against S. aureus (MIC = 32 µg/mL) .

Q. What chiral catalysts enable enantioselective synthesis of this compound derivatives?

Chiral phosphoric acids (e.g., TRIP) catalyze asymmetric Mannich reactions, achieving >90% enantiomeric excess (ee). Dynamic kinetic resolution using Ru-BINAP complexes selectively produces (R)-enantiomers, critical for probing structure-activity relationships in drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.